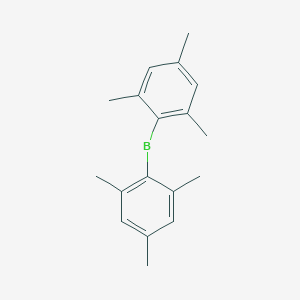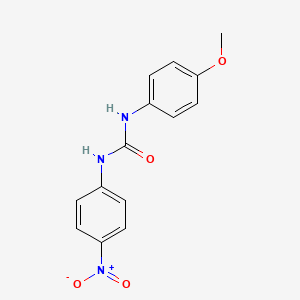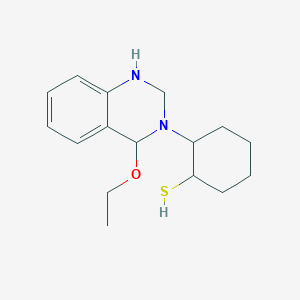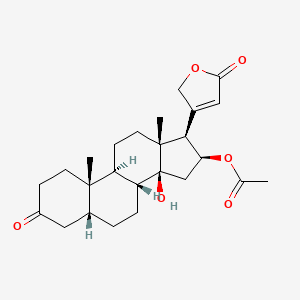
Thiophene, 2-(1-propynyl)-5-(2-thienylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2-(1-propynyl)-5-(2-thienylethynyl)- is a derivative of thiophene, a heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their aromatic properties and are widely used in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves the functionalization of the thiophene ring. Common methods include:
Sonogashira Coupling: This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Heck Reaction: This palladium-catalyzed reaction couples alkenes with aryl halides.
Suzuki Coupling: This reaction involves the coupling of boronic acids with aryl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale catalytic processes, ensuring high yield and purity. The specific conditions and catalysts used can vary depending on the desired derivative.
化学反応の分析
Types of Reactions
Thiophene derivatives can undergo various chemical reactions, including:
Oxidation: Thiophene can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
科学的研究の応用
Thiophene derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Some thiophene derivatives exhibit biological activity and are studied for their potential as pharmaceuticals.
Medicine: Investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the production of conductive polymers, organic semiconductors, and dyes.
作用機序
The mechanism of action of thiophene derivatives depends on their specific structure and application. In biological systems, they may interact with enzymes or receptors, affecting cellular pathways. In materials science, their electronic properties are exploited in the design of conductive materials.
類似化合物との比較
Thiophene derivatives can be compared with other heterocyclic compounds like furan and pyrrole:
Furan: Contains an oxygen atom instead of sulfur. Generally less stable than thiophene.
Pyrrole: Contains a nitrogen atom. Often more reactive than thiophene.
Similar Compounds
- 2,5-Dimethylthiophene
- 2-Thiophenecarboxaldehyde
- Thiophene-2-carboxylic acid
特性
CAS番号 |
36687-69-1 |
|---|---|
分子式 |
C13H8S2 |
分子量 |
228.3 g/mol |
IUPAC名 |
2-prop-1-ynyl-5-(2-thiophen-2-ylethynyl)thiophene |
InChI |
InChI=1S/C13H8S2/c1-2-4-12-8-9-13(15-12)7-6-11-5-3-10-14-11/h3,5,8-10H,1H3 |
InChIキー |
ZGJINZFFSXDNKV-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CC=C(S1)C#CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)




